molecular formula C10H11ClF3NO B13044662 (1R,2S)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL

(1R,2S)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL

Cat. No.: B13044662
M. Wt: 253.65 g/mol
InChI Key: ABVUZGPYWNENAN-CDUCUWFYSA-N
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Description

(1R,2S)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL is a chiral compound with significant interest in various scientific fields. This compound is characterized by its unique stereochemistry and the presence of functional groups that make it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5-(trifluoromethyl)benzaldehyde and a chiral amine.

    Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of catalysts like Pd/C can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like hydroxide ions (OH-) or amines replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, sodium borohydride (NaBH4).

    Substitution: OH-, NH3, various solvents like water or ethanol.

Major Products

The major products formed from these reactions include ketones, alcohols, amines, and substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

(1R,2S)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biological pathways.

    Pathways Involved: It can modulate signaling pathways, metabolic processes, and gene expression, depending on its specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL
  • (1R,2S)-1-Amino-1-[2-chloro-5-(difluoromethyl)phenyl]propan-2-OL
  • (1R,2S)-1-Amino-1-[2-bromo-5-(trifluoromethyl)phenyl]propan-2-OL

Uniqueness

(1R,2S)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL is unique due to its specific stereochemistry and the presence of both chloro and trifluoromethyl groups, which impart distinct chemical and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H11ClF3NO

Molecular Weight

253.65 g/mol

IUPAC Name

(1R,2S)-1-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H11ClF3NO/c1-5(16)9(15)7-4-6(10(12,13)14)2-3-8(7)11/h2-5,9,16H,15H2,1H3/t5-,9-/m0/s1

InChI Key

ABVUZGPYWNENAN-CDUCUWFYSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=C(C=CC(=C1)C(F)(F)F)Cl)N)O

Canonical SMILES

CC(C(C1=C(C=CC(=C1)C(F)(F)F)Cl)N)O

Origin of Product

United States

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